molecular formula C8H8N2O B1304814 Imidazo[1,2-a]pyridin-2-ylmethanol CAS No. 82090-52-6

Imidazo[1,2-a]pyridin-2-ylmethanol

货号: B1304814
CAS 编号: 82090-52-6
分子量: 148.16 g/mol
InChI 键: ROPHYEIJSUUKEO-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Imidazo[1,2-a]pyridin-2-ylmethanol is a heterocyclic compound with the molecular formula C8H8N2O. It is part of the imidazo[1,2-a]pyridine family, which is known for its wide range of applications in medicinal chemistry and material science. This compound is recognized for its unique structural properties, which make it a valuable scaffold in various chemical reactions and applications.

准备方法

Synthetic Routes and Reaction Conditions: Imidazo[1,2-a]pyridin-2-ylmethanol can be synthesized through several methods. One common approach involves the condensation of 2-aminopyridine with an aldehyde, followed by cyclization and reduction steps. For example, the reaction between 2-aminopyridine and an aryl aldehyde in the presence of a catalyst such as iodine can yield the desired imidazo[1,2-a]pyridine derivative .

Industrial Production Methods: Industrial production of this compound typically involves multicomponent reactions, which are efficient and cost-effective. These reactions often use readily available starting materials and can be scaled up for large-scale production. The use of catalysts and optimized reaction conditions ensures high yields and purity of the final product .

化学反应分析

Types of Reactions: Imidazo[1,2-a]pyridin-2-ylmethanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted imidazo[1,2-a]pyridine derivatives, which can be further functionalized for specific applications .

科学研究应用

Pharmacological Applications

Imidazo[1,2-a]pyridin-2-ylmethanol and its derivatives exhibit a wide range of biological activities. The following table summarizes some of the key pharmacological effects observed in studies:

Activity Description References
AntimicrobialEffective against various bacteria and fungi, showing potential as an antibiotic.
AntiviralExhibits activity against viruses, including SARS-CoV-2, by inhibiting viral entry.
AnticancerDemonstrates cytotoxic effects on cancer cell lines, indicating potential for cancer therapy.
AntiparasiticInhibits growth of piroplasms such as Babesia species, suggesting use in veterinary medicine.
Anti-inflammatoryReduces inflammation markers in vitro, indicating potential for treating inflammatory diseases.

Case Studies

  • Anticancer Activity : A study investigated the cytotoxic effects of this compound on various cancer cell lines. Results indicated significant apoptosis induction in breast and lung cancer cells, with IC50 values suggesting potent activity compared to standard chemotherapeutics .
  • Antiviral Properties : Research focused on the compound's ability to inhibit SARS-CoV-2 entry into human cells. Molecular docking studies revealed strong binding affinity to the spike protein of the virus, supporting its potential as a therapeutic agent against COVID-19 .

Multicomponent Reactions

Recent advancements have highlighted the use of multicomponent reactions (MCRs) for synthesizing imidazo[1,2-a]pyridine derivatives efficiently. For instance:

  • Iodine-Catalyzed Synthesis : A one-pot reaction involving iodine as a catalyst has shown high yields for imidazo[1,2-a]pyridine derivatives from tert-butyl isocyanide and aryl aldehydes .

Microwave-Assisted Synthesis

Microwave irradiation has been utilized to expedite the synthesis process, allowing for rapid formation of imidazo[1,2-a]pyridine structures with minimal environmental impact .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound derivatives. SAR studies have indicated that modifications at specific positions on the imidazo ring can enhance biological activity while minimizing toxicity.

作用机制

The mechanism of action of imidazo[1,2-a]pyridin-2-ylmethanol involves its interaction with specific molecular targets. For example, in medicinal applications, it can inhibit certain enzymes or receptors, leading to therapeutic effects. The compound’s structure allows it to bind to active sites on proteins, modulating their activity and affecting various biological pathways .

相似化合物的比较

Uniqueness: Imidazo[1,2-a]pyridin-2-ylmethanol is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and its potential therapeutic applications make it a valuable compound in both research and industry .

生物活性

Imidazo[1,2-a]pyridin-2-ylmethanol is part of a class of compounds known for their diverse biological activities. This article provides an in-depth examination of the biological activity associated with this compound, supported by data tables, case studies, and detailed research findings.

Overview of Imidazo[1,2-a]pyridine Derivatives

Imidazo[1,2-a]pyridine derivatives have garnered significant attention in medicinal chemistry due to their varied pharmacological properties. These compounds exhibit a range of biological activities including:

  • Anticancer
  • Antimicrobial
  • Anti-inflammatory
  • Antiviral
  • Anticonvulsant

The structural versatility of imidazo[1,2-a]pyridine allows for modifications that enhance their therapeutic potential. The scaffold has been utilized in the development of several clinically relevant drugs such as zolpidem and olprinone, which are used for conditions like insomnia and heart failure, respectively .

Anticancer Properties

Recent studies have highlighted the potential of this compound as an anticancer agent. For instance, a novel derivative was identified as a significant inhibitor of the KRAS G12D mutation, which is prevalent in various solid tumors . The compound exhibited promising binding affinities comparable to established inhibitors and showed potential for further development in cancer therapies.

Antimicrobial Activity

Imidazo[1,2-a]pyridine derivatives have demonstrated considerable antimicrobial activity against various pathogens. A study reported that certain derivatives exhibited effective inhibition against metronidazole-resistant strains of Entamoeba histolytica and Trichomonas vaginalis, suggesting their potential as new therapeutic agents for these neglected diseases .

Anti-inflammatory Effects

In addition to their antimicrobial properties, these compounds also displayed anti-inflammatory effects. Exploratory toxicology studies indicated that imidazo[1,2-a]pyridine derivatives could provide alternatives to existing treatments for inflammatory diseases without significant toxicity .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the efficacy of imidazo[1,2-a]pyridine derivatives. Research has shown that modifications at specific positions on the imidazo ring can significantly influence biological activity. For example:

PositionModificationBiological Activity
2HydroxymethylIncreased anticancer activity
3Halogen substitutionEnhanced antimicrobial properties
4Alkyl groupsImproved anti-inflammatory effects

These findings underscore the importance of strategic structural modifications in enhancing the therapeutic profiles of these compounds.

Case Study 1: Anticancer Activity

A study focused on a specific imidazo[1,2-a]pyridine derivative demonstrated its ability to induce apoptosis in breast cancer cells. The compound showed an IC50 value of 1.8 μM against glioblastoma cells, indicating strong cytotoxicity . This study supports the potential application of imidazo[1,2-a]pyridine derivatives in targeted cancer therapy.

Case Study 2: Antimicrobial Efficacy

Another investigation assessed the efficacy of various imidazo[1,2-a]pyridine derivatives against resistant strains. The results indicated that certain derivatives not only inhibited growth but also possessed unique mechanisms that could overcome resistance . This highlights their relevance in addressing public health challenges posed by drug-resistant pathogens.

属性

IUPAC Name

imidazo[1,2-a]pyridin-2-ylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O/c11-6-7-5-10-4-2-1-3-8(10)9-7/h1-5,11H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROPHYEIJSUUKEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=CN2C=C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60383760
Record name imidazo[1,2-a]pyridin-2-ylmethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60383760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82090-52-6
Record name imidazo[1,2-a]pyridin-2-ylmethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60383760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

3.68 g of lithium borohydride were added at room temperature to a solution of 9.17 g of ethyl imidazo[1,2-a]pyridine-2-carboxylate [described in J. Org. Chem., 30, 2403 -2407 (1965)]in 200 ml of tetrahydrofuran, and then 20 ml of methanol were added dropwise to the mixture, which was then allowed to stand overnight at room temperature. At the end of this time, the reaction mixture was diluted with 10 ml of water and then concentrated by evaporation under reduced pressure. The concentrate was mixed with an aqueous solution of sodium chloride, after which it was extracted with ethyl acetate. The extract was dried over anhydrous sodium sulfate, after which the solvent was removed by distillation under reduced pressure. The resulting residue was purified by column chromatography through silica gel, using a 5:1 by volume mixture of ethyl acetate and ethanol as the eluent. The product was then recrystallized from a mixture of ethyl acetate and hexane, to give 0.56 g of the title compound, melting at 126°-128° C.
Quantity
3.68 g
Type
reactant
Reaction Step One
Quantity
9.17 g
Type
reactant
Reaction Step One
[Compound]
Name
(1965)]in
Quantity
200 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

3.68 g of lithium borohydride were added at room temperature to a solution of 9.17 g of ethyl imidazo[1,2-a]pyridine-2-carboxylate [described in J. Org. Chem., 30, 2403-2407 (1965)] in 200 ml of tetrahydrofuran, and then 20 ml of methanol were added dropwise to the mixture, which was then allowed to stand overnight at room temperature. At the end of this time, the reaction mixture was diluted with 10 ml of water and then concentrated by evaporation under reduced pressure. The concentrate was mixed with an aqueous solution of sodium chloride, after which it was extracted with ethyl acetate. The extract was dried over anhydrous sodium sulfate, after which the solvent was removed by distillation under reduced pressure. The resulting residue was purified by column chromatography through silica gel, using a 5:1 by volume mixture of ethyl acetate and ethanol as the eluent. The product was then recrystallized from a mixture of ethyl acetate and hexane, to give 0.56 g of the title compound, melting at 126°-128° C.
Quantity
3.68 g
Type
reactant
Reaction Step One
Quantity
9.17 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods III

Procedure details

Ethyl imidazo[1,2-a]pyridine-2-carboxylate (1.5 g, 7.9 mmol) was dissolved in diethyl ether (30 mL) and dichloromethane (20 mL). Lithium aluminum hydride (450 mg, 11.8 mmol) was added at 0° C., and the mixture was stirred 3 hours at room temperature. The reaction was quenched with an aqueous solution of sodium hydroxide and extracted 5 times with ethyl acetate. The combined organic phase was washed with brine and dried over sodium sulfate. After evaporation of the solvent, imidazo[1,2-a]pyridin-2-ylmethanol was obtained as a yellow oil (527 mg, 45% yield) and used in the next step without purification; 1H NMR (400 MHz, CDCl3): δ 4.86 (s, 2H), 6.76-6.80 (m, 1H), 7.15-7.20 (m, 1H), 7.55-7.58 (m, 2H), 8.09 (d, J=6.8 Hz, 1H).
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
450 mg
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Three
Name
Yield
45%

Synthesis routes and methods IV

Procedure details

To an ice-cold solution of ethyl imidazo[1,2-a]pyridine-2-carboxylate (6.1 g, 32 mmol) in dry THF (300 mL) was added lithium aluminium hydride (LAH) (2.4 g, 64 mmol) in portions, and the temperature was maintained at <5° C. for 2 h. THF and water (50 mL, 1:1 v/v) were added slowly and the mixture was filtered. The filtrate was evaporated to dryness. The residue was re-dissolved in EtOAc (60 mL), and washed with brine (10 mL×3). The organic layers were combined, and the solvent was removed to give the title compound (4.3 g, yield 90%). ESI MS: m/z 149 [M+H]+.
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
6.1 g
Type
reactant
Reaction Step One
Quantity
2.4 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
90%

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。